3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine can be achieved through several synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.
Knoevenagel condensation: This method involves the condensation of benzothiazole derivatives with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that combines benzothiazole derivatives with aldehydes and urea under acidic conditions.
Microwave irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Industrial Applications: It is explored for its use in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the JNK signaling pathway, which plays a crucial role in cell survival and apoptosis . This inhibition leads to reduced phosphorylation of c-Jun, a key transcription factor, thereby affecting gene expression and cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine include:
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole-2-thiol derivatives: Known for their potent anti-cancer activities.
Spiro[indoline-2,3’-naphthopyrans]: These compounds possess luminescent properties and are used in photochromic applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c22-20-19(21-23-16-8-4-5-9-17(16)26-21)15-10-11-24(13-18(15)25-20)12-14-6-2-1-3-7-14/h1-9H,10-13,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBSCBQFJCPQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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